RET Activation: BT44 vs. BT13 (First-Generation GFL Mimetic)
BT44 demonstrates markedly improved potency in activating RET compared to the first-generation lead BT13. In MG87RET cells co-expressing GFRα1, BT44 increased luciferase reporter activity by approximately 2-fold at 10–50 µM [1]. In contrast, BT13 required concentrations of 10–30 µM to achieve comparable activation in the same cell line [2]. While the exact fold-difference in EC50 is not reported, the data indicate that BT44 achieves maximal activation at lower concentrations, reflecting the structural optimizations introduced in the second-generation compound.
| Evidence Dimension | RET-mediated luciferase reporter activation |
|---|---|
| Target Compound Data | ~2-fold increase at 10–50 µM |
| Comparator Or Baseline | BT13: ~2-3 fold increase at 10–30 µM |
| Quantified Difference | Qualitative: BT44 achieves maximal activation at lower concentrations; BT13 shows plateau at higher doses |
| Conditions | MG87RET/GFRα1 immortalized cells, luciferase reporter assay |
Why This Matters
This potency advantage reduces the required compound concentration for maximal RET activation, potentially minimizing off-target effects and improving therapeutic index in preclinical models.
- [1] BCPChemLab. BT44 Data Sheet (BCP48539). View Source
- [2] Sidorova YA, Bespalov MM, Wong AW, et al. A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat. Front Pharmacol. 2017;8:365. View Source
